N-(4-Chloro-3-nitrophenyl)acetamide

Antibacterial Gram-negative MIC

This acetanilide derivative's 4-chloro-3-nitro substitution pattern creates a unique electronic environment delivering an MIC of 32 µg/mL against K. pneumoniae. It serves as a privileged scaffold for TNF-α inhibitors (derivative C87, IC50=8.73 µM) and an essential starting material for thiourea-based antibacterials (MIC 0.5–2 µg/mL). The chloro group provides a robust SNAr handle for library diversification—superior to fluorine analogs. Procure to standardize your antibacterial and anti-inflammatory assays.

Molecular Formula C8H7ClN2O3
Molecular Weight 214.6 g/mol
CAS No. 5540-60-3
Cat. No. B1582521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-3-nitrophenyl)acetamide
CAS5540-60-3
Molecular FormulaC8H7ClN2O3
Molecular Weight214.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
InChIKeyQUMQBQADXFETJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloro-3-nitrophenyl)acetamide (CAS 5540-60-3): A Dual-Substituted Acetanilide for Antimicrobial and Anti-Inflammatory Research


N-(4-Chloro-3-nitrophenyl)acetamide (CAS 5540-60-3) is an acetanilide derivative featuring both chloro and nitro substituents on its phenyl ring [1]. The nitro group, in particular, creates a unique electronic environment that is often leveraged in medicinal chemistry for antimicrobial and cytotoxic applications [2]. This compound serves as a versatile building block in organic synthesis, primarily recognized for its ability to inhibit bacterial growth and modulate inflammatory pathways .

Why N-(4-Chloro-3-nitrophenyl)acetamide is Not Interchangeable with Other Nitroacetanilides or Thiourea Analogs


The biological activity and synthetic utility of N-(4-Chloro-3-nitrophenyl)acetamide are highly sensitive to its precise substitution pattern. The presence and position of the chloro and nitro groups dictate the molecule's electronic distribution, lipophilicity, and ability to interact with biological targets like penicillin-binding proteins (PBPs) . Replacing the chloro group with fluorine or moving the nitro group alters both the compound's antimicrobial potency and its utility as a scaffold for further functionalization [1]. Furthermore, while structurally related thiourea derivatives exhibit potent activity against different bacterial strains, they represent a distinct chemical class with a different reactivity profile and mechanism of action [2]. Therefore, simple in-class substitution without rigorous comparative validation is a high-risk procurement strategy for projects requiring specific experimental outcomes.

Quantitative Differentiation of N-(4-Chloro-3-nitrophenyl)acetamide Against Key Comparators


Antibacterial Activity Against Klebsiella pneumoniae

N-(4-Chloro-3-nitrophenyl)acetamide demonstrates a specific Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Klebsiella pneumoniae . This provides a quantifiable baseline for its standalone antibacterial effect, differentiating it from more potent derivatives within the same structural class.

Antibacterial Gram-negative MIC

Scaffold Comparison: Antibacterial Activity of Thiourea Derivatives

Derivatives of the 4-chloro-3-nitrophenyl scaffold exhibit significantly enhanced potency when converted to a thiourea structure. Studies show that 4-chloro-3-nitrophenylthiourea derivatives achieve MIC values in the range of 0.5–2 µg/mL against standard and hospital bacterial strains [1], representing a 16- to 64-fold increase in potency compared to the parent acetamide compound.

Antimicrobial Thiourea SAR

Anti-Inflammatory Potential via TNF-α Inhibition

The 4-chloro-3-nitrophenyl motif is a key pharmacophore for TNF-α inhibition. A derivative named C87, which contains this core structure, potently inhibits TNF-α-induced cytotoxicity with an IC50 of 8.73 µM [1]. This activity is not observed in the unsubstituted acetanilide parent structure, highlighting the functional importance of the 4-chloro-3-nitro substitution.

Inflammation TNF-alpha Cytotoxicity

Synthetic Versatility as a Key Differentiator

The chloro group in N-(4-Chloro-3-nitrophenyl)acetamide is a versatile handle for further chemical modification through nucleophilic aromatic substitution (SNAr) . In contrast, its fluorine analog, N-(4-Fluoro-3-nitrophenyl)acetamide, exhibits different reactivity and is typically more resistant to SNAr under mild conditions . This provides a clear synthetic advantage for researchers aiming to generate diverse libraries from a common intermediate.

Synthesis Building Block Nucleophilic Substitution

Validated Application Scenarios for Procuring N-(4-Chloro-3-nitrophenyl)acetamide


Baseline Control for Antimicrobial Susceptibility Testing of Gram-negative Bacteria

Given its established MIC of 32 µg/mL against Klebsiella pneumoniae , N-(4-Chloro-3-nitrophenyl)acetamide is an ideal positive control for researchers developing new antibacterial agents. It provides a consistent, moderate level of inhibition, allowing for clear differentiation of compounds with superior potency, such as the thiourea derivatives (MIC 0.5–2 µg/mL) [1].

Lead Optimization Scaffold for Thiourea-Based Antibacterials

The 4-chloro-3-nitrophenyl motif serves as the critical core for a new class of potent antibacterials. Its direct conversion to a thiourea yields compounds with MICs as low as 0.5–2 µg/mL, which are effective against both standard and clinical bacterial strains, including methicillin-resistant S. epidermidis . This makes the acetamide an essential starting material for any laboratory optimizing thiourea-based antimicrobial leads.

Core Scaffold for Anti-Inflammatory Drug Discovery Targeting TNF-α

As demonstrated by the derivative C87 (IC50 = 8.73 µM against TNF-α-induced cytotoxicity), the 4-chloro-3-nitrophenyl group is a privileged scaffold for developing novel TNF-α inhibitors . This compound is therefore a high-value procurement target for inflammation and autoimmune disease research programs focused on this pathway.

Versatile Building Block for Nucleophilic Aromatic Substitution (SNAr) Chemistry

For synthetic chemistry labs, this compound's chloro substituent offers a robust handle for nucleophilic aromatic substitution, enabling efficient diversification into a wide array of complex molecules . This is a key advantage over its less reactive fluorine analog, making it a preferred intermediate for generating compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Chloro-3-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.